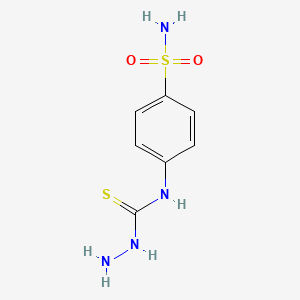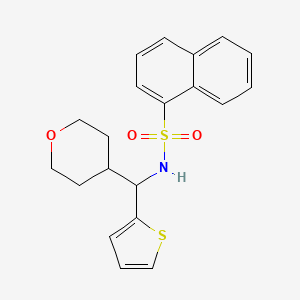
N-((テトラヒドロ-2H-ピラン-4-イル)(チオフェン-2-イル)メチル)ナフタレン-1-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide is a complex organic compound that features a combination of tetrahydropyran, thiophene, and naphthalene sulfonamide moieties
科学的研究の応用
N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用機序
Target of Action
The primary target of N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide, also known as N-[oxan-4-yl(thiophen-2-yl)methyl]naphthalene-1-sulfonamide, is the κ-opioid receptor (KOR) . KOR antagonists are potential therapeutic agents for the treatment of migraines and stress-related emotional disorders, including depression, anxiety, and drug abuse .
Mode of Action
This compound acts as an effective selective KOR antagonist . It interacts with the KOR, blocking the receptor and preventing the normal cell response to opioids. This results in a decrease in the perception of pain, a common effect of KOR antagonists .
Biochemical Pathways
The compound’s action on the KOR influences the opioid signaling pathway. By blocking the KOR, it prevents the normal inhibitory effect of opioids on the release of neurotransmitters, leading to an increase in neurotransmitter release. This can result in various downstream effects, including analgesia and mood elevation .
Pharmacokinetics
N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide exhibits good in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) and in vivo pharmacokinetic characteristics . These properties, along with its drug-like characteristics, contribute to its bioavailability and duration of action in pharmacological experiments in rats .
Result of Action
Oral administration of this compound shows potent efficacy in antagonizing mouse KOR agonist-induced prolactin secretion and tail-flick analgesia . This suggests that it can effectively reduce pain and other effects mediated by the KOR .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the formation of the tetrahydropyran ring, which can be achieved through the hydrogenation of dihydropyran using a catalyst like Raney nickel . The thiophene moiety can be introduced via a coupling reaction with a suitable thiophene derivative. The final step involves the sulfonation of the naphthalene ring followed by the coupling of the sulfonamide group to the tetrahydropyran-thiophene intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to enhance the efficiency and sustainability of the process.
化学反応の分析
Types of Reactions
N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
類似化合物との比較
Similar Compounds
Naphthalene-1-sulfonamide derivatives: These compounds share the sulfonamide group attached to the naphthalene ring but may differ in the other substituents.
Thiophene derivatives: Compounds containing the thiophene ring, which can exhibit similar electronic properties.
Tetrahydropyran derivatives: Molecules with the tetrahydropyran ring, often used as protecting groups in organic synthesis.
Uniqueness
N-((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)naphthalene-1-sulfonamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the tetrahydropyran ring enhances its stability, while the thiophene and naphthalene rings contribute to its electronic characteristics. This unique combination makes it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
N-[oxan-4-yl(thiophen-2-yl)methyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S2/c22-26(23,19-9-3-6-15-5-1-2-7-17(15)19)21-20(18-8-4-14-25-18)16-10-12-24-13-11-16/h1-9,14,16,20-21H,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJBFYRPCSMGSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=CS2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
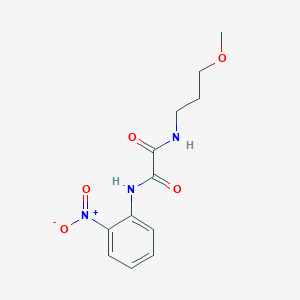
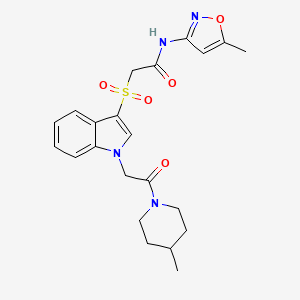
![[(E)-2-(4-chloro-2-nitrophenyl)ethenyl]dimethylamine](/img/structure/B2400477.png)
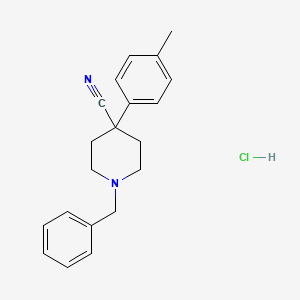
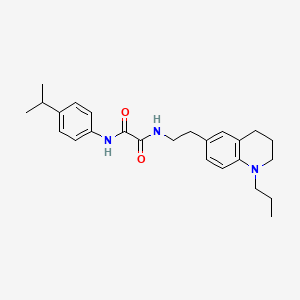
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2400481.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2400482.png)
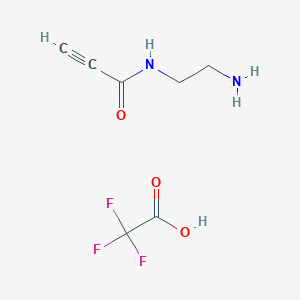

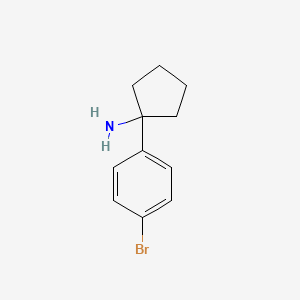
![1-(4-fluorobenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2400489.png)

![1-Methyl-3-[(1,3-thiazol-2-yloxy)methyl]piperidine](/img/structure/B2400495.png)
